3-(2,4-Dichlorophenyl)prop-2-enehydrazide
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Overview
Description
3-(2,4-Dichlorophenyl)prop-2-enehydrazide is a chemical compound with the molecular formula C9H8Cl2N2O It is known for its unique structure, which includes a dichlorophenyl group attached to a prop-2-enehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)prop-2-enehydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
[ \text{2,4-Dichlorobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)prop-2-enehydrazide has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered cellular functions. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)prop-2-enamide
- 3-(2,4-Dichlorophenyl)prop-2-eneamine
- 3-(2,4-Dichlorophenyl)prop-2-enol
Uniqueness
3-(2,4-Dichlorophenyl)prop-2-enehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the dichlorophenyl group also enhances its chemical stability and reactivity.
Properties
Molecular Formula |
C9H8Cl2N2O |
---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-3-1-6(8(11)5-7)2-4-9(14)13-12/h1-5H,12H2,(H,13,14) |
InChI Key |
WWOAAMJEUHUILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NN |
Origin of Product |
United States |
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